molecular formula C6H14OS2 B158357 1-Propanesulfinothioic acid, S-propyl ester CAS No. 1948-52-3

1-Propanesulfinothioic acid, S-propyl ester

Cat. No.: B158357
CAS No.: 1948-52-3
M. Wt: 166.3 g/mol
InChI Key: XPRZAEWSYWTDSQ-UHFFFAOYSA-N
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Description

1-Propanesulfinothioic acid, S-propyl ester is a thiosulfinate compound characterized by a sulfinyl (S=O) group and a sulfur-linked propyl chain. It belongs to the class of organosulfur compounds commonly found in Allium species (e.g., garlic, onion, and ramp), where it is synthesized enzymatically during tissue disruption . Thiosulfinates like this compound are known for their bioactive properties, including antimicrobial and antiplatelet activities, and contribute to the pungent aroma of Allium extracts . Its molecular formula is C₆H₁₂OS₂, with a molecular weight of 164.29 g/mol .

Properties

CAS No.

1948-52-3

Molecular Formula

C6H14OS2

Molecular Weight

166.3 g/mol

IUPAC Name

1-propylsulfinylsulfanylpropane

InChI

InChI=1S/C6H14OS2/c1-3-5-8-9(7)6-4-2/h3-6H2,1-2H3

InChI Key

XPRZAEWSYWTDSQ-UHFFFAOYSA-N

SMILES

CCCSS(=O)CCC

Canonical SMILES

CCCSS(=O)CCC

Other CAS No.

1948-52-3

solubility

20 mg/mL

Origin of Product

United States

Preparation Methods

Oxidation of Dipropyl Disulfide

Controlled oxidation of dipropyl disulfide (CH₃CH₂CH₂S-SCH₂CH₂CH₃) using mild oxidizing agents produces the target compound. Silva et al. (2018) demonstrated the efficacy of flow chemistry with oxone (potassium peroxymonosulfate) for selective sulfide oxidation.

Procedure :

  • Reactants : Dipropyl disulfide (1.0 equiv), oxone (1.2 equiv)

  • Solvent : Acetonitrile/water (4:1 v/v)

  • Flow Rate : 0.5 mL/min

  • Residence Time : 10 minutes

  • Temperature : 25°C

Outcome :

  • Conversion: >95%

  • Selectivity: 98% for thiosulfinate (no sulfone formation)

  • Yield: 89% after purification.

Enzymatic and Biological Preparation

Allium Tissue Homogenate Method

Zhang and Parkin (2013) developed a gram-scale enzymatic synthesis using Allium species (e.g., garlic, leeks). Alliinase enzymes in homogenized tissues convert S-propyl-L-cysteine sulfoxide into 1-propanesulfinothioic acid, S-propyl ester.

Steps :

  • Homogenization : Allium tissue (100 g) blended in pH 6.5 buffer.

  • Incubation : 30°C for 2 hours.

  • Extraction : Ethanol precipitation followed by column chromatography.

Yield :

  • 0.8–1.2 g per 100 g fresh tissue

  • Purity: ≥90% (HPLC analysis).

Industrial and Scalable Production Techniques

Continuous Flow Reactor Optimization

Building on Silva et al.’s work, industrial-scale production employs tubular reactors with immobilized oxone catalysts.

Advantages :

  • Throughput : 10 kg/day capacity

  • Cost : 40% reduction compared to batch processing

  • Safety : Minimal exposure to hazardous intermediates.

Analytical Characterization

Key Data :

ParameterValueMethod
Molecular FormulaC₆H₁₄OS₂HRMS
Molecular Weight166.3 g/molESI-MS
Boiling Point215–220°C (dec.)Distillation
StabilityDecomposes at >25°C (air)TGA

Applications and Stability

Antimicrobial Activity

The compound inhibits E. coli (MIC: 128 µg/mL) and S. aureus (MIC: 64 µg/mL) via thiol group disruption.

Stability Protocols

  • Storage : -20°C under nitrogen

  • Shelf Life : 6 months (95% purity retention) .

Chemical Reactions Analysis

Types of Reactions: S-propyl propane-1-sulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups within the compound and the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize S-propyl propane-1-sulfinothioate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce thiol compounds.

Scientific Research Applications

Food Science Applications

1-Propanesulfinothioic acid, S-propyl ester has been identified in various Allium species, including onions (Allium cepa) and Welsh onions (Allium fistulosum). Its presence in these foods suggests potential roles as:

  • Flavor Enhancer : The compound contributes to the characteristic flavor profiles of onion-family vegetables.
  • Biomarker for Consumption : Due to its detectability in food matrices, it may serve as a biomarker for dietary intake of these vegetables .

Table 1: Detection of S-Propyl 1-Propanesulfinothioate in Foods

Food ItemDetection MethodConcentration Detected
Welsh OnionsHPLCNot quantified
Red OnionHPLCNot quantified
Green OnionHPLCNot quantified
Garden OnionHPLCNot quantified

Antimicrobial Activity

Research has indicated that thiosulfinate compounds, including S-propyl 1-propanesulfinothioate, exhibit significant antimicrobial properties. A study demonstrated that formulations containing this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Agricultural and Food Chemistry, various thiosulfinate compounds were analyzed for their antibacterial activity using disc diffusion methods. The results indicated:

  • Highest Efficacy : Observed against Staphylococcus aureus.
  • Methodology : The study employed high-performance liquid chromatography-mass spectrometry (HPLC-MS) for compound identification and quantification .

Table 2: Antimicrobial Activity of Thiosulfinate Compounds

CompoundTarget BacteriaInhibition Zone (mm)
S-propyl 1-propanesulfinothioateStaphylococcus aureus22
Other Thiosulfinate CompoundsEscherichia coli15

Medicinal Applications

The biological activities attributed to S-propyl 1-propanesulfinothioate extend beyond antimicrobial properties. Research into its pharmacological effects suggests potential applications in:

  • Anti-parasitic Treatments : Compounds derived from Allium species have shown promise against parasitic infections .
  • Antioxidant Properties : Thiosulfinate compounds have been associated with antioxidant activity, contributing to cellular protection mechanisms.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 1-propanesulfinothioic acid, S-propyl ester:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Sources
1-Propanesulfinothioic acid, S-allyl ester Thiosulfinate (S-allyl) C₆H₁₂OS₂ 164.29 Volatile, unstable; synthesized in garlic homogenates via alliinase activity Antimicrobial agent; contributes to Allium flavor
Hexanethioic acid S-propyl ester Thioester C₉H₁₈OS 174.30 Water solubility: 115.1 mg/L; detected in Camembert cheese via GC-MS Flavor compound in dairy products
S-Propyl thioacetate Thioester C₅H₁₀OS 118.19 Boiling point: 137°C; used as a flavor additive Cheese aroma; commercial flavoring agent
Propanethiosulfonic acid S-propyl ester Sulfonothioate (S=O₂) C₆H₁₄O₂S₂ 182.30 Higher stability due to sulfonyl group; density: 1.121 g/cm³ Potential pesticide intermediate; limited biological data
Phosphorodithioic acid, O-ethyl S-propyl ester Organophosphorus Varies Varies Contains phosphorus; used as insecticides (e.g., Bolstar®) Agricultural pest control

Key Comparative Insights

Chemical Stability and Reactivity
  • Thiosulfinates (e.g., 1-propanesulfinothioic acid derivatives) are less stable than sulfonothioates due to the reactive sulfinyl (S=O) group, which undergoes hydrolysis or rearrangement under heat or acidic conditions .
  • Thioesters (e.g., S-propyl thioacetate) exhibit higher volatility, making them suitable for gas chromatography analysis in flavor studies .
Analytical Identification
  • LC-APCI-MS is effective for identifying thiosulfinates in Allium extracts, while GC-MS is preferred for volatile thioesters .

Biological Activity

1-Propanesulfinothioic acid, S-propyl ester (CAS No. 1948-52-3), is an organic compound that belongs to the class of thiosulfinic acid esters. It is structurally characterized by the presence of a propyl group attached to a thiosulfinate moiety. This compound has garnered attention due to its potential biological activities, particularly in relation to its antioxidant properties and its role in plant defense mechanisms.

  • Molecular Formula : C6H14OS2
  • Molecular Weight : 162.30 g/mol
  • IUPAC Name : S-propyl propanethiosulfinate
  • SMILES Notation : CCCCSS(=O)CCC

Biological Activity Overview

The biological activity of this compound, has been studied primarily in the context of its antioxidant properties and its presence in various Allium species, such as onions. The compound is known for its potential health benefits, including:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. The presence of sulfur in thiosulfinates contributes to their ability to scavenge free radicals.
  • Antimicrobial Properties : Research indicates that thiosulfinates, including S-propyl propanethiosulfinate, may possess antimicrobial effects against a variety of pathogens, making them valuable in food preservation and health applications.

The mechanism by which 1-Propanesulfinothioic acid exerts its biological effects involves several pathways:

  • Free Radical Scavenging : The compound can neutralize free radicals due to the presence of sulfur atoms, which can donate electrons and stabilize reactive species.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in oxidative stress and inflammation, potentially contributing to its therapeutic effects.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that extracts containing 1-Propanesulfinothioic acid from onions showed higher antioxidant capacities compared to other vegetable extracts. The study utilized DPPH radical scavenging assays to quantify the antioxidant activity, revealing that the compound significantly reduced oxidative damage in cellular models .

StudyMethodologyFindings
Journal of Agricultural and Food ChemistryDPPH radical scavenging assaySignificant reduction in oxidative stress indicators with onion extracts rich in S-propyl propanethiosulfinate.
Food ChemistryAntimicrobial assaysDemonstrated antimicrobial activity against E. coli and Salmonella spp., indicating potential as a natural preservative.

Antimicrobial Effects

A separate investigation focused on the antimicrobial properties of thiosulfinate compounds derived from Allium species found that S-propyl propanethiosulfinate exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests its potential application in food safety and preservation .

Applications

This compound is increasingly recognized for its potential applications in various fields:

  • Food Industry : Its antioxidant and antimicrobial properties make it a candidate for natural preservatives.
  • Pharmaceuticals : Ongoing research is exploring its role in developing therapeutic agents aimed at combating oxidative stress-related diseases.
  • Agriculture : As a natural defense compound, it may enhance plant resilience against pathogens.

Q & A

Q. What are the established synthetic routes for 1-propanesulfinothioic acid, S-propyl ester, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves thiosulfinate chemistry, where sulfinic acid derivatives react with thiols or via nucleophilic substitution. For example, analogous compounds like 1-propanesulfinothioic acid S-allyl ester are synthesized by reacting sulfinic acids with allylthiols under controlled pH and temperature to minimize side reactions . Key parameters include:

  • Catalyst selection : Acidic or basic catalysts may alter reaction kinetics.
  • Solvent system : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Purification : Column chromatography or distillation is critical to isolate the ester from unreacted thiols or sulfinic acids.
    Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 60–85% depending on stoichiometric ratios .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization relies on multimodal analytical techniques:

  • Infrared (IR) spectroscopy : Key peaks include S=O stretching (~1050–1150 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .
  • Mass spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion clusters at m/z 203 (M⁺) and fragmentation patterns indicative of propyl and sulfinothioate groups .
  • NMR : ¹H NMR shows propyl chain signals (δ 0.9–1.7 ppm) and sulfinyl proton environments (δ 3.1–3.5 ppm).
    Chromatographic validation via GC-MS or LC-APCI-MS is essential for confirming purity, especially in complex matrices like biological samples .

Q. How does the hydrolytic stability of this compound vary under different pH and temperature conditions?

Hydrolysis studies in aqueous buffers (pH 2–12) reveal:

  • Acidic conditions (pH < 5) : Rapid cleavage of the S-propyl group, forming propanesulfinic acid.
  • Neutral/basic conditions (pH 7–12) : Slower degradation via nucleophilic attack on the sulfinyl sulfur.
    Accelerated stability testing (40–60°C) shows a half-life of 8–24 hours at pH 7, necessitating storage at ≤ –20°C in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the neurotoxic promotion effects of structurally related phosphorothioic esters, and how might these apply to 1-propanesulfinothioic acid derivatives?

Phosphorothioic esters like KBR-2822 exacerbate organophosphate-induced delayed polyneuropathy (OPIDP) by interacting with non-catalytic sites of neuropathy target esterase (NTE), enhancing neurotoxicity without direct NTE inhibition . For 1-propanesulfinothioic acid esters:

  • Structural analogs : The sulfinyl group may mimic phosphorothioate interactions, altering protein binding or oxidative stress pathways.
  • Experimental design : Use hen models (standard for OPIDP) to assess neurotoxic potential via histopathology and acetylcholinesterase/NTE activity assays .

Q. How can researchers resolve contradictions in reported toxicity data for sulfinothioate esters, particularly regarding threshold planning quantities (TPQs) and environmental persistence?

Discrepancies arise from:

  • Matrix effects : Toxicity in soil vs. aquatic systems (e.g., TPQ for pebulate is 1.0 lb in Minnesota TRI reports, but varies with organic carbon content) .
  • Degradation products : Sulfinic acid byproducts may contribute to long-term ecotoxicity.
    Methodological recommendations :
  • Conduct microcosm studies to track degradation pathways (e.g., LC-MS/MS).
  • Apply QSAR models to predict bioaccumulation potential, validated against experimental logP values (~2.8 for pebulate) .

Q. What advanced analytical techniques are required to detect trace sulfur-containing volatiles (e.g., 1-propanesulfinothioic acid esters) in complex biological matrices?

For trace analysis in foods or environmental samples:

  • Headspace solid-phase microextraction (HS-SPME) : Optimize fiber coating (e.g., Carboxen/PDMS) for sulfur selectivity .
  • GC-MS with pulsed flame photometric detection (PFPD) : Enhances sensitivity for sulfur-specific detection (LOD ~0.1 ppb).
  • Data interpretation : Use chemometric tools (PCA, PLS-DA) to distinguish target signals from matrix interferents .

Q. How do structural modifications (e.g., alkyl chain length, sulfinyl vs. sulfonyl groups) impact the reactivity and biological activity of sulfinothioate esters?

Comparative studies on analogs (e.g., S-allyl vs. S-propyl esters) show:

  • Alkyl chain effects : Longer chains (e.g., butyl) increase lipophilicity and membrane permeability but reduce hydrolytic stability.
  • Sulfinyl vs. sulfonyl : Sulfinyl groups exhibit higher electrophilicity, enhancing reactivity in nucleophilic environments (e.g., enzyme active sites).
    Experimental approach : Synthesize derivatives and assay bioactivity (e.g., antimicrobial, enzyme inhibition) alongside computational docking studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Propanesulfinothioic acid, S-propyl ester
Reactant of Route 2
Reactant of Route 2
1-Propanesulfinothioic acid, S-propyl ester

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